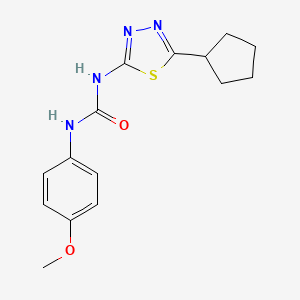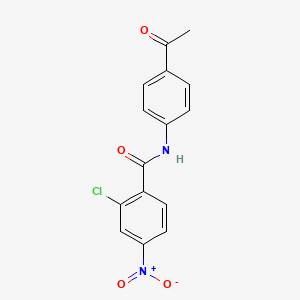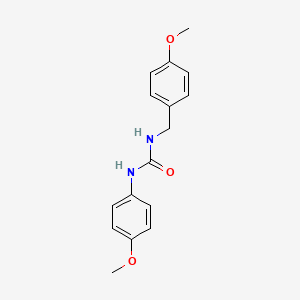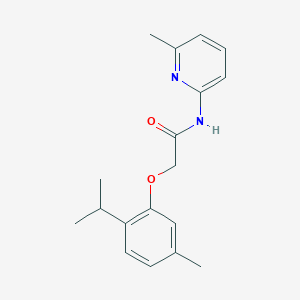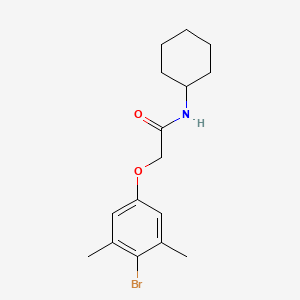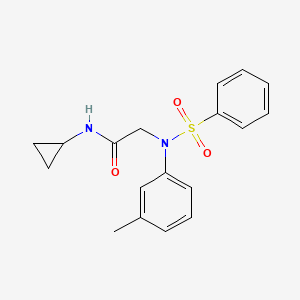
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CP-466722, is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases. This compound is known to inhibit the activity of a specific protein kinase, GSK-3β, which plays a crucial role in many cellular processes.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of GSK-3β, a protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, as it can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent inhibitor of GSK-3β and has been shown to have a significant impact on various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of research is the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its impact on various biochemical and physiological processes. Finally, more research is needed to determine the potential use of this compound in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents, including cyclopropylamine, 3-methylbenzaldehyde, and phenylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-5-7-16(12-14)20(13-18(21)19-15-10-11-15)24(22,23)17-8-3-2-4-9-17/h2-9,12,15H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJMUFOIFQPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
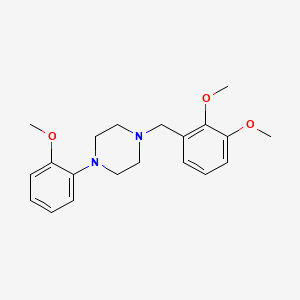
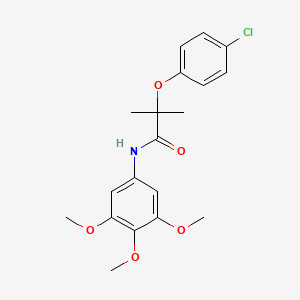
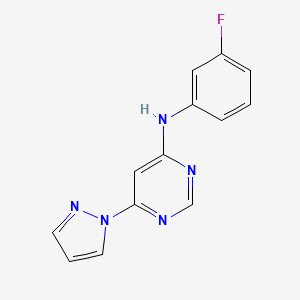
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)
